molecular formula C11H19NO5 B2960166 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid CAS No. 1779582-40-9

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

Cat. No.: B2960166
CAS No.: 1779582-40-9
M. Wt: 245.275
InChI Key: PCGLJGXKSGRHSC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and aqueous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is added to amines to protect them during chemical reactions, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This protection-deprotection strategy is widely used in organic synthesis to achieve selective reactions.

Comparison with Similar Compounds

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid can be compared with other similar compounds, such as:

  • **trans-4-{[(Tert-butoxy)carbonyl

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGLJGXKSGRHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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